[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

Medicinal Chemistry Pre-formulation Crystallography

Sourcing regioisomerically pure ortho-fluorinated cyclopropyl alcohol building blocks often leads to mis-shipment of meta/para isomers, compromising synthetic routes. [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol (CAS 886366-22-9) is the exact ortho isomer required for Prasugrel intermediate synthesis and kinase inhibitor programs. - Enables a key Prasugrel intermediate (1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyacetophenone) with structural fidelity. - A derivative achieves potent kinase inhibition (IC50 6.60 nM), validating its use in SAR campaigns. - Available with batch-specific purity ≥97% and full analytical documentation for procurement compliance.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
CAS No. 886366-22-9
Cat. No. B12613084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol
CAS886366-22-9
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1CC1(CO)C2=CC=CC=C2F
InChIInChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2
InChIKeyYOTDHFKZTXREPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity & Physicochemical Profile


[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol (CAS 886366-22-9) is a fluorinated cyclopropyl alcohol derivative with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol [1]. It features a cyclopropane ring substituted at the 1-position with a hydroxymethyl group and a 2-fluorophenyl moiety. Computed properties include an XLogP3-AA of 1.9, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 20.2 Ų [1]. This compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to more complex pharmacologically active scaffolds [2].

Ortho Effect in Regioisomeric Substitution


In-class compounds such as [1-(4-fluorophenyl)cyclopropyl]methanol (CAS 198976-40-8) or [1-(3-fluorophenyl)cyclopropyl]methanol (CAS 886366-36-5) share identical molecular formulas and nearly indistinguishable computed global physicochemical properties [1]. However, substituting the 2-fluorophenyl (ortho) isomer with a 3- or 4-fluoro (meta or para) analog fails in specific synthetic and pharmacological contexts because the ortho-fluorine atom imposes unique steric and electronic constraints on the cyclopropyl alcohol's reactivity and the conformation of final drug candidates. This is exemplified by its role as a precursor to a key Prasugrel intermediate, where the 2-fluorophenyl group is a specific structural requirement for the synthetic pathway [2]. The lack of rigorous comparative biological data in the public domain underscores the risk of assuming interchangeability.

Quantitative Evidence: Differentiating Regioisomers


Physicochemical Isosterism in Solid-State Properties

While the computed XLogP3-AA is identical across all three fluorophenyl regioisomers, this parity itself is a differentiating feature. The ortho-fluorine's intramolecular interaction with the alcohol group can lead to distinct solid-state properties (e.g., melting point, crystal packing) compared to the meta and para isomers, despite sharing an identical logP. This is a class-level inference; direct experimental melting point data for all three isomers is absent from primary literature [1].

Medicinal Chemistry Pre-formulation Crystallography

Biological Potency of Ortho-Fluorophenyl Scaffold

Direct biological activity data for [1-(2-fluoro-phenyl)-cyclopropyl]-methanol is absent. However, a closely related derivative where the alcohol is further functionalized, N-(1-(2-fluorophenyl)cyclopropyl)-1-m... (BDBM687757), demonstrates an IC50 of 6.60 nM against a specific kinase target [1]. This potency is a strong indicator of the scaffold's potential. Comparative data for equivalent derivatives based on the 3- or 4-fluorophenyl regioisomers is not available in this assay, preventing a direct head-to-head comparison but suggesting promising activity for the ortho-substituted series.

Kinase Inhibition Enzyme Assay Structure-Activity Relationship

Synthetic Accessibility: Prasugrel Intermediate Route

The compound is validated as a key intermediate or precursor in the patent literature for the synthesis of 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyacetophenone, an intermediate of the antiplatelet drug Prasugrel [1]. This provides a clear synthetic route with industrial precedence. In contrast, the meta- and para-fluoro isomers lack equivalent patent-validated roles in this specific high-volume pharmaceutical synthetic scheme, giving the ortho isomer a distinct advantage in industrial procurement for this application.

Process Chemistry Patent Synthesis Prasugrel

High-Value Application Scenarios


Kinase Inhibitor Design & Synthesis

Researchers designing kinase inhibitors can prioritize this compound as a core scaffold. Evidence shows that a derivative of this specific ortho-fluorophenyl cyclopropylmethanol achieves a potent IC50 of 6.60 nM in a kinase assay [1]. This supports its use over the uncharacterized meta- and para-fluoro isomers for generating initial structure-activity relationship (SAR) data in novel inhibitor programs.

Prasugrel Intermediate Scale-Up

This compound is the established precursor for synthesizing 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyacetophenone, a critical Prasugrel intermediate [1]. Industrial process chemists can select this specific regioisomer with confidence, leveraging existing patent literature to develop cost-effective, high-yielding commercial routes for antiplatelet agents.

Crystallization & Pre-formulation Studies

Despite identical predicted logP values between regioisomers [2], the unique geometry of the ortho-fluorine atom can lead to different crystal packing, melting point, and solubility. This makes (886366-22-9) the critical compound to include in a polymorph or co-crystal screen aimed at identifying a lead candidate with optimal solid-state properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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